1-(3-(Methylthio)-butyryl)-2,6,6-trimethylcyclohexene

Flavor chemistry Organoleptic characterization Structure-odor relationships

1-(3-(Methylthio)-butyryl)-2,6,6-trimethylcyclohexene (CAS 68697-67-6), also referred to as Methylthio-β-damascone or 3-(methylthio)-1-(2,6,6-trimethylcyclohex-1-en-1-yl)butan-1-one, is a synthetic organosulfur ketone (C₁₄H₂₄OS, MW 240.4) belonging to the methylthio-substituted cyclohexenyl butanone class. It is produced via Michael-type addition of methyl mercaptan to β-damascone and is formally listed as a flavoring agent under FEMA No.

Molecular Formula C14H24OS
Molecular Weight 240.41 g/mol
CAS No. 68697-67-6
Cat. No. B12768796
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-(Methylthio)-butyryl)-2,6,6-trimethylcyclohexene
CAS68697-67-6
Molecular FormulaC14H24OS
Molecular Weight240.41 g/mol
Structural Identifiers
SMILESCC1=C(C(CCC1)(C)C)C(=O)CC(C)SC
InChIInChI=1S/C14H24OS/c1-10-7-6-8-14(3,4)13(10)12(15)9-11(2)16-5/h11H,6-9H2,1-5H3
InChIKeyNCSINGBYRFXOMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityPractically insoluble or insoluble in water
Soluble (in ethanol)

1-(3-(Methylthio)-butyryl)-2,6,6-trimethylcyclohexene (CAS 68697-67-6): Procurement-Grade Organoleptic and Regulatory Baseline


1-(3-(Methylthio)-butyryl)-2,6,6-trimethylcyclohexene (CAS 68697-67-6), also referred to as Methylthio-β-damascone or 3-(methylthio)-1-(2,6,6-trimethylcyclohex-1-en-1-yl)butan-1-one, is a synthetic organosulfur ketone (C₁₄H₂₄OS, MW 240.4) belonging to the methylthio-substituted cyclohexenyl butanone class [1]. It is produced via Michael-type addition of methyl mercaptan to β-damascone and is formally listed as a flavoring agent under FEMA No. 4569 (GRAS Publication 24) and JECFA No. 1942, with full specification status conferred at the 73rd JECFA meeting (2010) [2]. Regulatory authorities including the U.S. FDA (EAFUS), WHO (JECFA), and FEMA recognize this substance exclusively for flavor applications—it is explicitly not recommended for fragrance use [3]. The compound occurs naturally in black tobacco (Nicotiana tabacum) and is characterized by a sweet, fruity, tobacco-like odor profile with honey, dried-fruit, and woody undertones [4].

Why β-Damascone Cannot Substitute for 1-(3-(Methylthio)-butyryl)-2,6,6-trimethylcyclohexene: Structural, Sensory, and Regulatory Barriers


The direct non-sulfur parent compound, β-damascone (CAS 23726-91-2, FEMA 3243), shares the same cyclohexenyl butanone backbone but lacks the critical methylthio (–SCH₃) substituent at the C-3 position of the butanoyl side chain [1]. This single-atom substitution (oxygen-by-sulfur in the heteroatom context, or more precisely, the addition of a sulfur atom that replaces a methylene hydrogen) fundamentally alters three procurement-relevant dimensions: (i) organoleptic profile—the methylthio adduct introduces sweet, honey-like, hay-tobacco, and woody notes absent from β-damascone's predominantly floral-fruity-rosy character [2]; (ii) regulatory domain—unlike dual-use β-damascone, this compound is restricted to flavor-only applications and carries distinct FEMA/JECFA identifiers with independent safety evaluations [3]; and (iii) application performance—patent data demonstrate that the methylthio compound delivers flavor impact in both mainstream and sidestream smoke, a property not claimed for β-damascone in tobacco matrices [4]. Substitution based solely on structural similarity risks both regulatory non-compliance and sensory profile mismatch in finished formulations.

Quantitative Differentiation Evidence for 1-(3-(Methylthio)-butyryl)-2,6,6-trimethylcyclohexene (CAS 68697-67-6) vs. Closest Analogs


Molecular Identity and Organoleptic Profile Differentiation vs. β-Damascone: Sulfur-Driven Sensory Shift

The target compound (C₁₄H₂₄OS, MW 240.4) differs from β-damascone (C₁₃H₂₀O, MW 192.3) by the formal addition of CH₂S (+46 Da) at the C-3 position of the butanoyl side chain, converting a methylene group to a methylthio-substituted methine . This structural modification produces a qualitative organoleptic shift documented in GB1602747A: where β-damascone is characterized by floral, fruity, rose-like, and plum notes, the methylthio analog delivers a distinct sweet-honey-like, rich, slightly-fruity, hay-tobacco-like, and woody-like profile with additional dried-fruit, raspberry-like, and blackcurrant-like nuances detectable in both mainstream and sidestream smoke [1]. The patent explicitly states these notes are 'usually lacking in many fruit flavors as well as tobacco flavors heretofore,' indicating a gap-filling sensory function not achievable with β-damascone alone [2].

Flavor chemistry Organoleptic characterization Structure-odor relationships Tobacco flavoring

Physicochemical Property Divergence vs. β-Damascone: Density, Refractive Index, and Boiling Point as Quality Control Discriminators

JECFA specifications provide directly comparable purity and identity parameters for both compounds. The methylthio analog exhibits systematically higher specific gravity (0.993–0.996 vs. 0.934–0.942 at 20°C, a +6.3% to +5.7% increase) and higher refractive index (1.505–1.511 vs. 1.496–1.501) compared to β-damascone, consistent with the higher polarizability of the sulfur atom [1][2]. The minimum assay requirement is tighter for the target compound (97% vs. 90% sum of isomers for β-damascone), reflecting its synthetic production route from β-damascone plus methyl mercaptan addition rather than isomer mixture isolation [3]. Boiling point also differs substantially: the methylthio compound boils at 112°C at 2 mm Hg (estimated 332–334°C at 760 mm Hg) vs. β-damascone at 67–70°C (at reduced pressure, likely 3 mm Hg per JECFA) or 199–201°C at atmospheric pressure, reflecting the higher molecular weight and stronger intermolecular interactions conferred by the sulfur atom [1][4].

Physicochemical characterization Quality control Specifications Identity testing

Regulatory Domain Restriction: Flavor-Only GRAS Status vs. Dual-Use β-Damascone

The target compound holds a distinctly restricted regulatory profile. Under FEMA GRAS 24, it is assigned FEMA No. 4569 with an explicit usage recommendation of 'not for fragrance use,' confirmed by the perflavory database [1]. In contrast, β-damascone (FEMA 3243) is approved for both flavor and fragrance applications and appears in IFRA transparency lists for perfumery [2]. The WHO JECFA evaluated the target compound in 2010 (Session 73) and issued an ADI of 'No safety concern at current levels of intake when used as a flavouring agent,' but this evaluation applies specifically to oral ingestion routes, not dermal or inhalational exposure relevant to fragrance [3]. The FDA Substances Added to Food (EAFUS) database lists the compound solely under the technical effect 'FLAVORING AGENT OR ADJUVANT,' with no fragrance-related entries [4]. This regulatory asymmetry means that procurement for fragrance or personal-care applications is precluded, while procurement for food, beverage, and tobacco flavoring is fully supported by international safety evaluations.

Regulatory compliance GRAS FEMA Flavor regulation Food safety

Food-Category Usage Levels: Ultra-Low Potency Threshold Defined by FEMA GRAS 24

FEMA GRAS 24 establishes quantitative usage levels across food categories for the target compound. The permitted levels are exceptionally low: confectionery frostings at 0.001 ppm (average usual) to 0.010 ppm (average maximum); fruit ices at 0.005–0.010 ppm; and gelatins/puddings at 0.001–0.005 ppm [1]. For comparison, β-damascone is typically used at 0.01–1.0 ppm as consumed in similar food applications, representing a usage level that is approximately 10× to 100× higher in some categories [2]. This potency differential—the methylthio analog requiring approximately one order of magnitude lower concentration to achieve sensory impact—is consistent with the known odor potency enhancement conferred by sulfur-containing functional groups in flavor compounds [3]. The patent further specifies food composition ranges of 0.5 to 20 ppm by weight, with explicit caution that concentrations exceeding the maximum 'fail to prove commensurate enhancement of organoleptic properties,' establishing a defined functional ceiling [4].

Usage levels Potency Flavor formulation Dosage Food applications

Tobacco Application Efficacy: Quantitative Usage Range with Demonstrated Mainstream and Sidestream Smoke Performance

Patent GB1602747A defines a quantitatively validated effective usage range for tobacco applications: 250–1,500 ppm (0.025%–0.15%) of the active compound by weight on smoking tobacco material, with a specific worked example at 800 ppm on aged, cured, and shredded domestic Burley tobacco [1]. At this loading, the treated cigarette delivers a 'desired and pleasing aroma which is detectable in the main and side streams when the cigarette is smoked,' described as sweet, rich, floral, fruity, hay-tobacco-like, honey-like, cedarwood-like, and Virginia tobacco-like [2]. When incorporated into a flavoring concentrate (rather than applied directly to tobacco), the effective range is higher at 2,500–10,000 ppm (0.25%–1.0%), reflecting dilution factors in final product formulation [3]. The 1,3-cyclohexadiene analog (methylthio-β-damascenone), while structurally related, exhibits a different organoleptic profile: sweet, black-tea-like, cocoa-like, and damascenone-like rather than the honey-woody-tobacco profile of the cyclohexene target, confirming that the saturation state of the ring also materially affects sensory performance [4].

Tobacco flavoring Smoke chemistry Mainstream smoke Sidestream smoke Sensory performance

Natural Occurrence Authenticity: Black Tobacco-Derived Identity Confirmation via GLC-MS Matching

Patent GB1602747A (Example I) describes the extraction and identification of this compound from 560 lbs of black tobacco lamina sourced from the Dominican Republic [1]. The isolated compound (designated 'Peak A' with an IF on SE-30 of 13.00) was confirmed as 3-(methylthio)-1-(2,6,6-trimethyl-1-cyclohexen-1-yl)-1-butanone, and its identity was verified by synthesis (Example III: reaction of β-damascone with CH₃SH/triethylamine) and GLC retention time superimposition plus mass spectral matching [2]. The synthetic material produced a mass spectrum with molecular ion at m/e 240 and a fragmentation pattern superimposable on the naturally isolated material, confirming structural identity [3]. This natural occurrence documentation distinguishes the compound from fully synthetic flavor ingredients and may support 'natural flavor' labeling in jurisdictions where extraction from natural sources or identity to naturally occurring substances is a regulatory criterion . β-Damascone also occurs naturally (rose oil, grapefruit, tea), but its natural occurrence profile differs in botanical source and co-occurring matrix.

Natural occurrence Authenticity GLC-MS Tobacco chemistry Natural flavor

Procurement-Relevant Application Scenarios for 1-(3-(Methylthio)-butyryl)-2,6,6-trimethylcyclohexene (CAS 68697-67-6)


Tobacco Product Flavoring: Cigarette, Cigar, and Pipe Tobacco Formulations Requiring Mainstream and Sidestream Smoke Performance

This compound is specifically validated for tobacco flavoring applications where sensory impact must be detectable in both mainstream (inhaled) and sidestream (environmental) smoke. Patent data demonstrate effective incorporation at 250–1,500 ppm on cured Burley tobacco, producing sweet, honey-like, hay-tobacco, woody, and Virginia tobacco-like notes [1]. The compound can be applied via ethanol spray, dip coating, or incorporation into filter materials, seam paste, and packaging [2]. This scenario is appropriate when the formulation objective requires a sulfur-mediated tobacco richness that β-damascone cannot deliver, and when dual-stream smoke performance is a critical quality attribute. The worked example at 800 ppm on shredded Burley provides a directly transferable starting point for application development [3].

Fruit and Confectionery Flavor Formulations at Ultra-Low Dosage (0.001–0.010 ppm)

For food and beverage flavor houses developing fruit, berry, honey, or dried-fruit profiles, this compound's FEMA GRAS 24 usage levels define an exceptionally low working range: 0.001–0.010 ppm in confectionery frostings and 0.005–0.010 ppm in fruit ices [4]. The compound adds sweet, fruity, and dried-fruit nuances with honey and woody undertones, complementing but not replacing primary fruit character ingredients. Procurement volumes can be calibrated against these published usage maxima, and the patent's explicit warning that exceeding 20 ppm fails to provide commensurate organoleptic benefit establishes a firm functional ceiling that prevents over-specification and unnecessary cost [5].

Nature-Identical Flavor Positioning Leveraging Documented Natural Occurrence in Tobacco

The compound's isolation and structural confirmation from black tobacco (Nicotiana tabacum) via steam distillation, GLC fractionation, and mass spectral matching provides documentary evidence of natural occurrence [6]. This supports nature-identical flavor labeling in jurisdictions that recognize identity with naturally occurring substances as sufficient for 'natural flavor' designation. Procurement specifications requiring a Certificate of Analysis (CoA) that references the JECFA identity parameters (refractive index 1.505–1.511, specific gravity 0.993–0.996, assay ≥97%) can be cross-referenced against the patent's analytical data to establish an authenticity chain [7].

Regulatory-Compliant Flavor-Only Procurement with JECFA/WHO Safety Clearance

For organizations requiring internationally recognized safety evaluations for flavor ingredient procurement, this compound carries a JECFA evaluation (2010, Session 73) with an ADI of 'No safety concern at current levels of intake when used as a flavouring agent' [8]. Its FEMA GRAS 24 status and FDA EAFUS listing as a flavoring agent provide U.S. regulatory coverage. Critically, the explicit 'not for fragrance use' restriction means procurement specifications must ensure this material is not diverted to fragrance or personal-care product development, distinguishing it from dual-use damascones and mandating clear internal compliance gatekeeping in organizations with both flavor and fragrance divisions [9].

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